Cas no 194471-85-7 (cis-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexanecarboxylic acid)
cis-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexanecarboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanecarboxylicacid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (1R,2S)-rel-
- Fmoc-1,2-cis-achc-oh
- FMOC-CIS-2-AMINOCYCLOHEXANECARBOXYLIC ACID,
- 1S,2R)-CIS-1-(9-FLUORENYLMETHYLOXYCARBONYL-AMINO)-CYCLOHEXYL-2-CARBOXYLIC ACID
- CIS-1-(9-FLUORENYLMETHYLOXYCARBONYLAMINO)-CYCLOHEXYL-2-CARBOXYLIC ACID
- FMOC-(+/-)-CIS-2-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID
- FMOC-CIS-1,2-AMINOCYCLOHEXANE CARBOXYLIC ACID
- FMOC-CIS-2-AMINO-1-CYCLOHEXANECARBOXYLIC ACID
- FMOC-CIS-BETA-AMINO-ALPHA-CYCLOHEXANECARBOXYLIC ACID
- CIS-2-(FMOC-AMINO)-CYCLOHEXANECARBOXYLIC ACID
- (1R,2S)-Rel-Fmoc-AminoCycloHexaneCarboxylic acid -OH
- cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohexanecarboxylic acid
- FMOC-CIS-2-AMINOCYCLOHEXANECARBOXYLIC ACID
- cis-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexanecarboxylic acid
- (1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexane-1-carboxylic acid
- DTXSID40361182
- EN300-649857
- (1S,2R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)cyclohexanecarboxylic acid
- (1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
- CS-0108295
- TS-7129
- MFCD02682625
- SCHEMBL800127
- 194471-85-7
- Cyclohexanecarboxylicacid,2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(1S,2R)-
- Cyclohexanecarboxylicacid,2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(1R,2S)-rel-
- Fmoc-cis-2-aminocyclohexane carboxylic acid
- AKOS015910289
- (1S,2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid
- (1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid
- (1S,2R)-Fmoc-2-aminocyclohexane carboxylic acid, AldrichCPR
- MFCD06410975
- D76771
- (1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylicacid
- (1S,2R)-FMOC-2-AMINOCYCLOHEXANE CARBOXYLIC ACID
- 430460-38-1
- (1S,2R)-Fmoc-aminocyclohexane carboxylic acid
- (1S,2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
-
- MDL: MFCD02682625
- Inchi: 1S/C22H23NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t18-,20+/m0/s1
- InChI Key: NZMNDTGOODAUNI-AZUAARDMSA-N
- SMILES: O(C(N[C@@H]1CCCC[C@@H]1C(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 365.16270821g/mol
- Monoisotopic Mass: 365.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 528
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 75.6Ų
cis-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexanecarboxylic acid Security Information
- Hazard Statement: H413
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Storage Condition:2-8°C
cis-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexanecarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F256000-250mg |
Fmoc-cis-2-aminocyclohexanecarboxylic acid |
194471-85-7 | 250mg |
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| TRC | F256000-500mg |
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| TRC | F256000-1000mg |
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194471-85-7 | 1g |
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| abcr | AB155410-1 g |
cis-1-(9-Fluorenylmethyloxycarbonylamino)-cyclohexyl-2-carboxylic acid; . |
194471-85-7 | 1 g |
€97.50 | 2023-07-20 | ||
| abcr | AB155410-5 g |
cis-1-(9-Fluorenylmethyloxycarbonylamino)-cyclohexyl-2-carboxylic acid; . |
194471-85-7 | 5 g |
€300.00 | 2023-07-20 | ||
| eNovation Chemicals LLC | Y1235923-250mg |
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FMOC-1,2-CIS-ACHC-OH |
194471-85-7 | í¦99%(HPLC) | 10g |
$1175 | 2023-05-17 | |
| abcr | AB155410-1g |
cis-1-(9-Fluorenylmethyloxycarbonylamino)-cyclohexyl-2-carboxylic acid; . |
194471-85-7 | 1g |
€97.50 | 2024-06-12 |
cis-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexanecarboxylic acid Suppliers
cis-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexanecarboxylic acid Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on cis-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexanecarboxylic acid
Introduction to cis-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexanecarboxylic acid (CAS No. 194471-85-7)
cis-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexanecarboxylic acid (CAS No. 194471-85-7) is a versatile and structurally complex compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, often referred to as Fmoc-cis-Cyclohexylglycine or Fmoc-cis-Chg, is a key intermediate in the synthesis of various bioactive molecules and peptides. Its unique structure and properties make it an essential tool in the development of novel therapeutic agents and diagnostic tools.
The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions and its stability under a variety of reaction conditions. The cis configuration of the cyclohexane ring in this compound imparts specific stereochemical properties that are crucial for its biological activity and reactivity. These features make cis-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexanecarboxylic acid a valuable building block in the design and synthesis of complex molecules with potential applications in drug discovery and development.
Recent advancements in the field have highlighted the importance of cis-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexanecarboxylic acid in various research areas. For instance, studies have shown that this compound can be used to synthesize peptidomimetics with enhanced stability and bioavailability compared to their natural counterparts. These peptidomimetics have shown promise in treating a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
In the context of medicinal chemistry, cis-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexanecarboxylic acid has been utilized to develop small molecule inhibitors targeting specific protein-protein interactions (PPIs). PPIs are critical for many cellular processes, and their modulation can lead to therapeutic benefits. By incorporating this compound into the design of PPI inhibitors, researchers have been able to achieve high selectivity and potency, which are essential for effective drug candidates.
Moreover, the use of cis-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexanecarboxylic acid in combinatorial chemistry has enabled the rapid screening of large libraries of compounds for potential drug leads. This approach has significantly accelerated the drug discovery process by allowing researchers to identify promising candidates more efficiently. The ability to synthesize diverse derivatives of this compound through combinatorial methods has also expanded its utility in various biological assays and high-throughput screening platforms.
From a synthetic perspective, the preparation of cis-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexanecarboxylic acid involves several well-established steps. The first step typically involves the protection of the amino group using the Fmoc protecting group, followed by the introduction of the cyclohexane ring with the desired stereochemistry. Subsequent steps may include functionalization of the carboxylic acid moiety to introduce additional functionalities or linkers for conjugation with other biomolecules.
The stability and reactivity of cis-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexanecarboxylic acid make it suitable for use in a wide range of chemical reactions, including coupling reactions with other amino acids or peptides. Its compatibility with solid-phase peptide synthesis (SPPS) techniques has further enhanced its utility in large-scale production processes for pharmaceutical applications.
In addition to its role in drug discovery, cis-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexanecarboxylic acid has found applications in other areas such as materials science and analytical chemistry. For example, it can be used as a chiral building block for the synthesis of chiral materials with unique optical properties or as a chiral selector in chromatographic separations.
The growing interest in this compound is reflected in numerous publications and patents that highlight its potential applications. Researchers continue to explore new ways to utilize cis-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexanecarboxylic acid in various scientific disciplines, driven by its unique structural features and versatile reactivity.
In conclusion, cis-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexanecarboxylic acid (CAS No. 194471-85-7) is a multifaceted compound with significant implications for both fundamental research and practical applications. Its role as a key intermediate in peptide synthesis, its use in developing small molecule inhibitors, and its potential as a chiral building block underscore its importance in modern chemistry and pharmaceutical research. As research continues to advance, it is likely that new applications for this compound will emerge, further solidifying its position as a valuable tool in scientific innovation.
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